

Spectroscopic and Synthetic Profile of N-benzyl-N-methylthiourea: A Technical Overview

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Compound of Interest

Compound Name: *N*-benzyl-*N*-methylthiourea

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This technical guide provides a detailed overview of the predicted spectroscopic data for **N-benzyl-N-methylthiourea**, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data based on the analysis of analogous structures and established spectroscopic principles. Additionally, a plausible experimental protocol for its synthesis is outlined, derived from general methods for thiourea formation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic characteristics of **N-benzyl-N-methylthiourea** (CAS No: 53393-11-6; Molecular Formula: $\text{C}_9\text{H}_{12}\text{N}_2\text{S}$; Molecular Weight: 180.27 g/mol).^{[1][2][3]} It is important to note that these are predicted values and require experimental verification.

Table 1: Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|---------------|-------------|---|
| ~7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C ₆ H ₅) |
| ~6.50 | Broad Singlet | 2H | NH ₂ |
| ~4.80 | Singlet | 2H | Benzyl protons (CH ₂) |
| ~3.10 | Singlet | 3H | Methyl protons (CH ₃) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|----------------------------------|
| ~183.0 | Thiocarbonyl (C=S) |
| ~136.0 | Quaternary Aromatic Carbon |
| ~129.0 | Aromatic CH |
| ~128.5 | Aromatic CH |
| ~128.0 | Aromatic CH |
| ~55.0 | Benzyl Carbon (CH ₂) |
| ~35.0 | Methyl Carbon (CH ₃) |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm ⁻¹) | Functional Group | Vibrational Mode |
|--------------------------------|------------------|-------------------------------|
| 3400 - 3200 | N-H | Stretching (Amine) |
| 3100 - 3000 | C-H | Aromatic Stretching |
| 2950 - 2850 | C-H | Aliphatic Stretching |
| ~1600 | C=C | Aromatic Ring Stretching |
| ~1550 | N-H | Bending (Amine) |
| ~1350 | C=S | Thioamide II Band |
| ~1100 | C-N | Stretching |
| 750 - 700 | C-H | Aromatic Out-of-plane Bending |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |
|--------|---|
| 180.08 | [M] ⁺ (Molecular Ion) |
| 91.05 | [C ₇ H ₇] ⁺ (Tropylium ion) |

Experimental Protocol: Synthesis of N-benzyl-N-methylthiourea

This section outlines a plausible method for the synthesis of **N-benzyl-N-methylthiourea**, adapted from general procedures for the synthesis of thiourea derivatives.

Reaction Scheme:

N-benzyl-N-methylamine + Benzoyl isothiocyanate → Intermediate → **N-benzyl-N-methylthiourea**

Materials:

- N-benzyl-N-methylamine

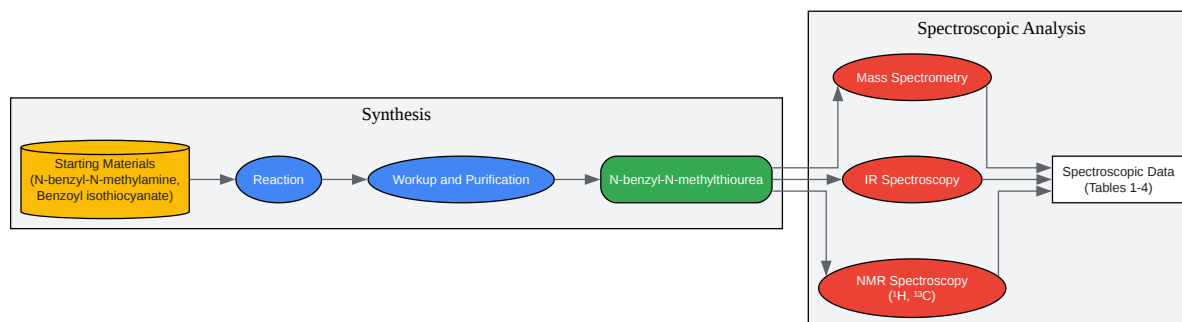
- Benzoyl isothiocyanate
- Methanol
- Sodium hydroxide solution (e.g., 1 M)
- Dichloromethane
- Anhydrous sodium sulfate
- Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve N-benzyl-N-methylamine (1.0 equivalent) in methanol.
- **Addition of Isothiocyanate:** To the stirred solution, add benzoyl isothiocyanate (1.0 equivalent) dropwise at room temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Hydrolysis:** Upon completion of the reaction, add a solution of sodium hydroxide in methanol to the reaction mixture and stir for an additional 1-2 hours to hydrolyze the benzoyl group.
- **Workup:** Remove the methanol under reduced pressure. To the residue, add water and extract the product with dichloromethane.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
- **Characterization:** The purified product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Workflow and Logical Relationships

The following diagram illustrates the general workflow from synthesis to spectroscopic analysis for a compound like **N-benzyl-N-methylthiourea**.



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Caption: General workflow for the synthesis and spectroscopic analysis of **N-benzyl-N-methylthiourea**.

In conclusion, while experimental data for **N-benzyl-N-methylthiourea** is not readily available, this guide provides a comprehensive set of predicted spectroscopic data and a viable synthetic route. It is anticipated that this information will be a valuable resource for researchers in the fields of chemical synthesis and drug discovery, and it underscores the importance of experimental validation for predicted chemical data.

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